

# CI-949 toxicity profile and safety assessment

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## Compound of Interest

Compound Name: CI-949

Cat. No.: B1214535

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## CI-949 Technical Support Center

This technical support center provides essential information regarding the toxicity profile and safety assessment of **CI-949** for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

## Troubleshooting Guides

Observed Issue	Potential Cause	Recommended Action
Unexpected mortality in rodents at doses previously considered non-lethal.	Delayed toxicity has been observed with CI-949. In mice, this can occur at doses of 300 mg/kg and greater, and in rats, at 500 mg/kg and greater.[1]	Monitor animals closely for an extended period post-dosing. For multi-dose studies, consider a longer washout period between doses. Review and adjust dosing regimens based on the 24-hour median lethal dose data.
Cutaneous sores, purulent discharge, emesis, or diarrhea observed in dogs.	These are known clinical signs of toxicity in dogs at doses of 60 and 120 mg/kg in 13-week studies.[1]	Immediately reduce the dose or discontinue the study for the affected animal. Consult a veterinarian to manage the symptoms. For future studies, consider starting at a lower dose, such as the no-effect dose of 10 mg/kg/day in the 13-week study.[1]
Significant weight loss in experimental animals.	Weight loss has been documented in both rats and dogs at higher, poorly tolerated doses.[1]	Ensure accurate daily body weight measurements. If significant weight loss is observed, re-evaluate the dose level. Provide supportive care, including nutritional supplements, as advised by a veterinarian.
Atrophy of lymphoid tissues observed during necropsy in rats.	Dose-dependent lymphoid tissue atrophy and lymphocyte depletion or necrosis are key histopathologic findings in rats, particularly in cases of mortality or morbidity.[1]	When conducting histopathology, pay close attention to the thymus, spleen, and other lymphoid tissues. Correlate these findings with the administered dose. The no-effect dose for rats in a 13-week study was 50 mg/kg.[1]

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Gastric ulceration or myocardial inflammation in dogs upon histopathological examination.

These are significant toxicological findings in dogs at doses of 60 and 120 mg/kg.[1]

Carefully examine gastric and cardiac tissues during pathological assessment. The no-effect dose of 10 mg/kg in a 13-week study did not produce these effects.[1]

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## Frequently Asked Questions (FAQs)

What is the acute toxicity of **CI-949**?

The median lethal doses (LD50) of **CI-949** at 24 hours post-administration are as follows:

- Mice: 343 to 453 mg/kg[1]
- Rats: 806 to 2058 mg/kg[1]

Delayed toxicity has been noted in mice at doses of 300 mg/kg and higher, and in rats at 500 mg/kg and higher.[1]

What are the no-effect doses of **CI-949** in longer-term studies?

Based on 13-week repeated-dose studies, the no-effect doses are:

- Rats: 50 mg/kg[1]
- Dogs: 10 mg/kg[1]

What are the primary target organs for **CI-949** toxicity?

In rats, the primary target organs are the lymphoid tissues, with observed effects including dose-dependent atrophy and depletion or necrosis of lymphocytes.[1] In dogs, at doses of 60 and 120 mg/kg, toxic effects include myocardial, vascular, and soft tissue inflammation, as well as gastric ulceration.[1] Thymic atrophy was observed in dogs at doses of 20 mg/kg and greater.[1]

What is the mechanism of action of **CI-949**?

**CI-949** is an inhibitor of allergic mediator release.[1] It has been shown to inhibit the release of histamine, sulfidopeptide leukotrienes (C4-D4), and thromboxane B2 from antigen-challenged lung fragments. In vitro studies have shown it to be a weak inhibitor of IL-1 and IL-2 release.

Are there any known effects of **CI-949** on the immune system?

While **CI-949**'s mechanism is related to inhibiting allergic mediator release, studies have shown varied effects on broader immune function. In rats, a dose of 100 mg/kg/day had a stimulating effect on antibody production and NKC cytotoxicity, but no consistent immunomodulation was observed.[2] Another study in rats showed that even at a lethal dose of 100 mg/kg/day, **CI-949** did not alter splenic cellularity or the percentages of T- and B-lymphocyte subpopulations. In mice, at the maximum tolerated dose of 100 mg/kg/day, an increase in pulmonary tumor burden was seen in the B16F10 melanoma model, which correlated with decreased clearance of the tumor cells.[3] However, resistance to *Listeria monocytogenes* was increased.[3] The no-adverse-effect level for host resistance models in mice was at least 50 mg/kg/day.[3]

## Quantitative Toxicity Data

Table 1: Acute Toxicity of **CI-949**

Species	Route of Administration	Parameter	Value (mg/kg)	Reference
Mouse	Oral	24-hr Median	343 - 453	[1]
		Lethal Dose (LD50)		
Rat	Oral	24-hr Median	806 - 2058	[1]
		Lethal Dose (LD50)		

Table 2: Subacute and Chronic Toxicity of **CI-949**

Species	Duration	Dose Levels (mg/kg)	Key Findings	No-Effect Dose (mg/kg)	Reference
Rat	Subacute	200, 400	Mortality and clinical intolerance.	Not Established	<a href="#">[1]</a>
Rat	13-week	100, 150	Mortality and clinical intolerance. Dose-dependent lymphoid tissue atrophy and lymphocyte depletion/necrosis.	50	<a href="#">[1]</a>
Dog	2-week	Up to 60	Well tolerated.	60	<a href="#">[1]</a>
Dog	13-week	20, 60, 120	60 & 120 mg/kg: Poorly tolerated, cutaneous sores, purulent discharge, emesis, diarrhea, weight loss, myocardial/vascular/soft tissue inflammation, gastric ulceration. 20	10	<a href="#">[1]</a>

mg/kg and  
greater:  
Thymic  
atrophy.

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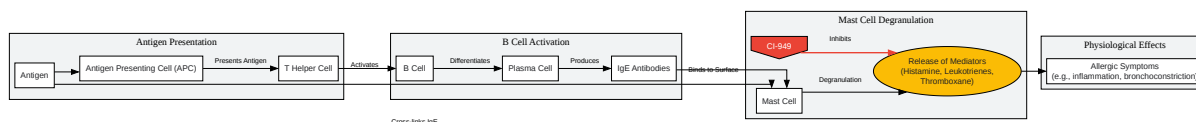
## Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the general methodologies can be summarized as follows:

General Toxicology Study Design (Based on cited literature):

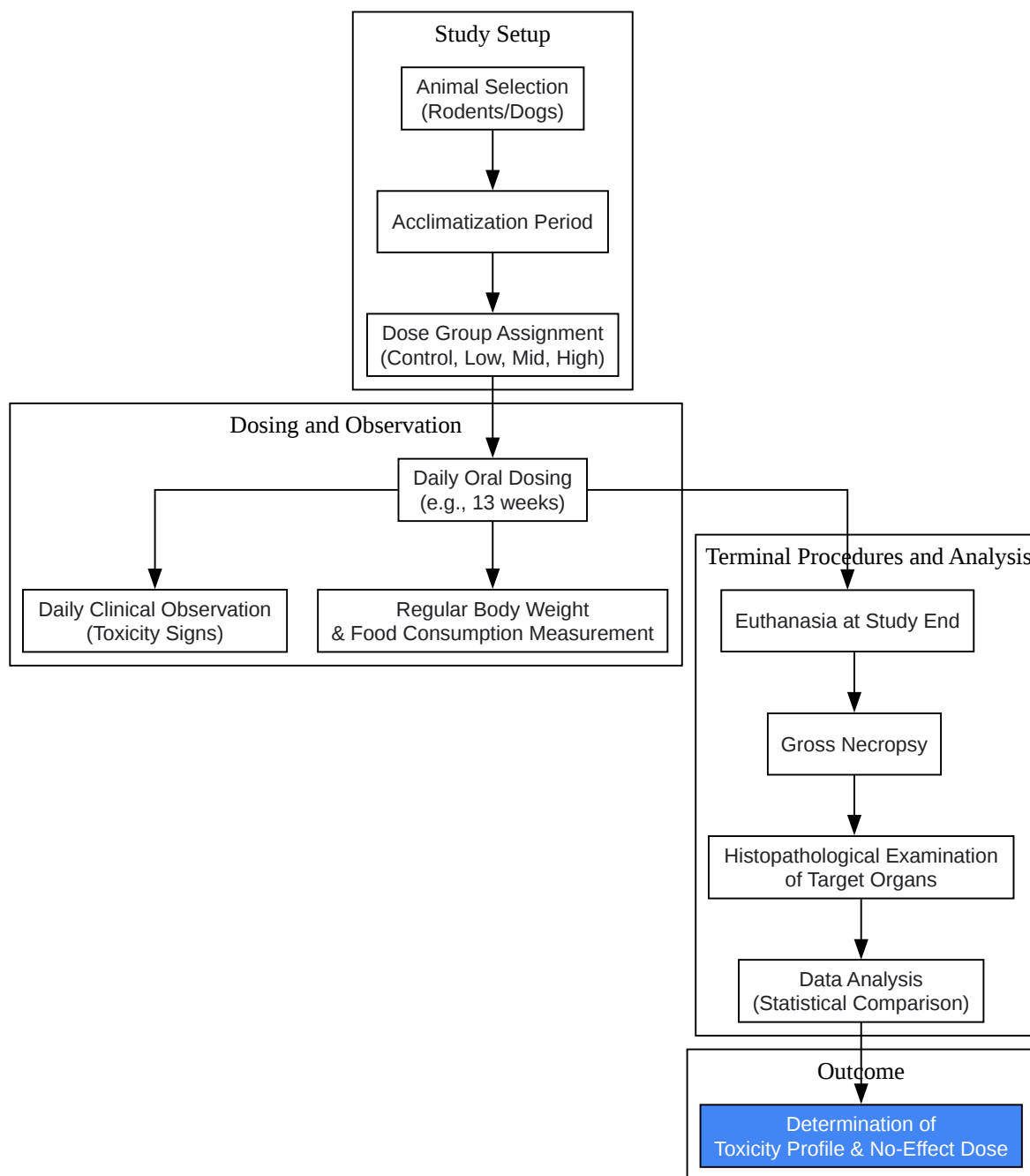
- Animal Models: Studies were conducted in rodents (mice and rats) and dogs.[\[1\]](#)
- Dose Administration: **CI-949** was administered orally. The specific vehicle used for formulation is not consistently detailed in the abstracts.
- Acute Toxicity (LD50 Determination):
  - Animals were administered a single oral dose of **CI-949**.
  - Mortality was recorded at 24 hours post-dosing to determine the median lethal dose.[\[1\]](#)
  - Animals were observed for clinical signs of toxicity and delayed mortality.[\[1\]](#)
- Subacute and Chronic Toxicity:
  - Animals were administered daily oral doses of **CI-949** for periods of 2 weeks or 13 weeks.[\[1\]](#)
  - Regular observations included clinical signs of toxicity, body weight changes, and food consumption.[\[1\]](#)
  - At the end of the study period, animals were euthanized for gross necropsy and histopathological examination of various tissues, with a focus on target organs.[\[1\]](#)

## Visualizations



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Caption: Simplified signaling pathway of allergic mediator release and the inhibitory action of **CI-949**.



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Caption: General experimental workflow for a chronic toxicity study of **CI-949**.



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## References

- 1. CI-949: a new, potential antiallergy compound inhibits antigen-induced allergic reactions in guinea-pigs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CI-949, a novel antiallergy compound, on host resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
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